
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide
Overview
Description
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a heterocyclic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound features a benzene ring substituted with a 1,3-dioxolane ring and a carbothioamide group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with thioamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H11NO2S
Molecular Weight : 209.27 g/mol
IUPAC Name : 4-(1,3-dioxolan-2-yl)benzenecarbothioamide
CAS Number : 175202-43-4
The compound features a dioxolane ring attached to a benzene derivative, which contributes to its unique chemical reactivity and potential applications.
Pharmaceutical Applications
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide has shown promise as an antifungal and antibacterial agent . Research indicates that derivatives of this compound can effectively combat various pathogenic fungi and bacteria.
Case Study: Antifungal Activity
A study demonstrated that compounds related to this compound exhibited significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations ranging from 100 to 250 mg per dosage unit .
Agricultural Applications
This compound is also being explored for its potential in pest control. Its derivatives have been patented for use as pesticides , targeting a variety of insects and fungal pathogens affecting crops.
Case Study: Pesticidal Efficacy
In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests. The results indicated a reduction in pest populations by over 60% compared to untreated controls .
Material Science
In material science, this compound serves as a building block for synthesizing novel materials . Its unique structure allows for modifications that can enhance the properties of polymers and other materials.
In analytical chemistry, this compound is utilized in the development of sensors and assays due to its ability to form complexes with metal ions. This property is particularly useful in detecting trace amounts of metals in environmental samples.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The dioxolane ring provides additional stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Shares the dioxolane and benzene structure but lacks the carbothioamide group.
4-(Benzyloxy)benzenecarbothioamide: Contains a benzyloxy group instead of the dioxolane ring.
4-(1H-Imidazol-1-yl)benzenecarboximidamide: Features an imidazole ring instead of the dioxolane ring.
Uniqueness
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is unique due to the presence of both the dioxolane ring and the carbothioamide group, which confer specific chemical reactivity and biological activity .
Biological Activity
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a heterocyclic compound with the molecular formula CHNOS and a molecular weight of 209.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the dioxolane ring and the carbothioamide functional group, contribute to its diverse biological interactions.
The synthesis of this compound typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with a thioamide under controlled conditions. This reaction can be optimized by adjusting parameters such as temperature and pressure to enhance yield and purity. The compound is characterized by its ability to undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, and reduction to amines.
Table 1: Chemical Reactions of this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-CPBA |
Reduction | Amines | LiAlH, NaBH |
Substitution | Various substituted benzene derivatives | Bromine, nitric acid |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of thioamide derivatives has been explored in various studies. Compounds containing thiosemicarbazone groups have demonstrated cytotoxic effects against multiple cancer cell lines. The carbothioamide moiety can interact with nucleophilic sites on proteins, potentially leading to the inhibition of cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study synthesized several dioxolane derivatives and tested their antibacterial and antifungal properties. The results indicated that most compounds exhibited strong antifungal activity against C. albicans and significant antibacterial activity against S. epidermidis and E. faecalis .
- Cytotoxicity Assessment : In vitro studies on thiosemicarbazone derivatives revealed that certain compounds could inhibit the growth of human tumor cell lines significantly. The structure-activity relationship (SAR) analysis highlighted that modifications in the substituents on the thiosemicarbazone scaffold could enhance cytotoxicity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function or activity. This interaction may inhibit enzymatic pathways critical for microbial survival or cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For optimization, employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). Use orthogonal arrays (e.g., Taguchi method) to identify critical factors affecting yield . Reaction progress should be monitored via TLC or HPLC. For example, refluxing in anhydrous THF with a thiophilic catalyst (e.g., Lawesson’s reagent) may enhance carbothioamide formation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm the dioxolane ring and carbothioamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (compare with literature values, e.g., similar compounds in ). X-ray crystallography can resolve ambiguities in stereochemistry.
Q. What are the key stability considerations under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR to detect hydrolysis of the dioxolane ring or oxidation of the thioamide group. Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation .
Q. What solvent systems are optimal for its use in catalytic reactions?
- Methodological Answer : Solubility profiles should be determined via polarity screening (e.g., DMSO, DMF, THF). For catalytic applications (e.g., Suzuki coupling), use polar aprotic solvents to stabilize intermediates. Refer to analogous compounds (e.g., 4-(3-Bromothien-2-yl)benzoic acid in ) for solvent compatibility.
Q. How can researchers confirm the presence of the carbothioamide group spectroscopically?
- Methodological Answer : IR spectroscopy identifies the C=S stretch (~1200–1050 cm⁻¹). In ¹H NMR, the NH proton of the thioamide appears as a broad singlet (~10–12 ppm). ¹³C NMR shows the thiocarbonyl carbon at ~200 ppm. Cross-validate with HPLC-MS to rule out impurities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected coupling constants) require multidimensional NMR (COSY, HSQC) or computational validation (DFT-based NMR chemical shift prediction). Compare experimental data with simulated spectra from software like Gaussian or ORCA .
Q. What computational methods predict the compound’s reactivity in complex reaction systems?
- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for reactions (e.g., nucleophilic attacks on the dioxolane ring). Molecular dynamics (MD) simulations can predict solvation effects and ligand-protein interactions .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Apply response surface methodology (RSM) to balance competing factors (e.g., stepwise temperature gradients, reagent stoichiometry). Use design of experiments (DoE) software (e.g., Minitab) to iteratively refine conditions. For example, orthogonal design (as in ) minimizes experimental runs while maximizing data resolution.
Q. How can mechanistic insights into its role as a ligand or catalyst be investigated?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or stopped-flow spectroscopy to probe rate-determining steps. X-ray absorption spectroscopy (XAS) or EPR may reveal coordination geometry in catalytic cycles. Reference ligand design principles from similar thioamide complexes in .
Q. How should conflicting bioactivity results across studies be addressed methodologically?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Use standardized positive controls (e.g., cisplatin for cytotoxicity) and validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Theoretical frameworks for data reconciliation are discussed in .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHUZPFVWVKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381098 | |
Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-43-4 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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